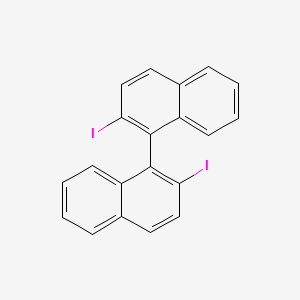

2,2'-diiodo-1,1'-binaphthalene

Overview

Description

1,1’-Binaphthalene, 2,2’-diiodo- is a chiral molecule of interest in organic chemistry due to its unique structure and properties. It is widely used as a chiral ligand for transition metal-catalyzed asymmetric reactions, such as hydrogenations, Suzuki-Miyaura cross-coupling reactions, and palladium-catalyzed allylic substitutions. The compound has the molecular formula C20H12I2 and a molecular weight of 506.1 g/mol.

Mechanism of Action

Target of Action

The primary target of 1,1’-Binaphthalene, 2,2’-Diiodo- is the formation of enantiopure 2,2’-diaryl-1,1’-binaphthalenes . This compound is used as a substrate for cross-coupling reactions . It’s also used in the synthesis of enantiopure 2,2’-diaryl-1,1’-binaphthalenes .

Mode of Action

1,1’-Binaphthalene, 2,2’-Diiodo- interacts with its targets through a process known as the Suzuki arylation . This process involves the coupling of the compound with other molecules to form 2,2’-diaryl-1,1’-binaphthalenes . The compound can also undergo an oxidative skeletal rearrangement that involves the cleavage of a strong C–C single bond of the binaphthalene unit and the nitrogen migration .

Biochemical Pathways

The compound affects the biochemical pathway involving the Suzuki arylation . This process leads to the formation of 2,2’-diaryl-1,1’-binaphthalenes . Additionally, the compound can undergo an oxidative skeletal rearrangement that involves the cleavage of a strong C–C single bond of the binaphthalene unit and the nitrogen migration . This rearrangement enables access to a series of U-shaped azaacenes .

Pharmacokinetics

It’s known that the compound has a molecular weight of 5061 g/mol . It has a melting point of 207.1 °C and a boiling point of 522.58 °C . These properties may influence its bioavailability.

Result of Action

The action of 1,1’-Binaphthalene, 2,2’-Diiodo- results in the formation of 2,2’-diaryl-1,1’-binaphthalenes . These products are formed in considerable yields . The compound can also undergo an oxidative skeletal rearrangement that leads to the formation of a series of U-shaped azaacenes .

Action Environment

The action of 1,1’-Binaphthalene, 2,2’-Diiodo- can be influenced by various environmental factors. For instance, the Suzuki arylation process requires specific conditions for optimal results . Additionally, the oxidative skeletal rearrangement of the compound is induced by an iodine-containing oxidant . Therefore, the presence and concentration of these substances in the environment can influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Binaphthalene, 2,2’-diiodo- can be synthesized through various routes. One common method involves the tandem Heck reaction with methyl acrylate to afford methyl 2-(7H-dibenzo[c,g]fluoren-7-ylidene)acetate . Another approach uses palladium and nickel as catalysts to synthesize 3,3’-diphenyl-2,2’-binaphthol via different routes .

Industrial Production Methods

Industrial production methods for 1,1’-Binaphthalene, 2,2’-diiodo- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-Binaphthalene, 2,2’-diiodo- undergoes various types of reactions, including:

Substitution Reactions: The compound can participate in substitution reactions, such as the tandem Heck reaction.

Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, although specific examples are less commonly reported.

Common Reagents and Conditions

Common reagents used in reactions involving 1,1’-Binaphthalene, 2,2’-diiodo- include palladium catalysts, methyl acrylate, and other halogenated compounds . Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving 1,1’-Binaphthalene, 2,2’-diiodo- include various substituted binaphthalene derivatives, such as methyl 2-(7H-dibenzo[c,g]fluoren-7-ylidene)acetate .

Scientific Research Applications

1,1’-Binaphthalene, 2,2’-diiodo- has numerous scientific research applications, including:

Chemistry: Used as a chiral ligand in asymmetric catalysis for reactions like hydrogenations and cross-coupling.

Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Utilized in the production of fine chemicals and advanced materials due to its unique chiral properties.

Comparison with Similar Compounds

Similar Compounds

1,1’-Binaphthalene, 2,2’-diol:

1,1’-Binaphthalene, 2,2’-diamines: These derivatives are used in enantioselective catalysis and have similar applications to 1,1’-Binaphthalene, 2,2’-diiodo-.

Uniqueness

1,1’-Binaphthalene, 2,2’-diiodo- is unique due to its iodine substituents, which provide distinct reactivity and coordination properties compared to other binaphthalene derivatives. This uniqueness makes it particularly valuable in specific catalytic applications where iodine’s electronic effects are beneficial.

Biological Activity

2,2'-Diiodo-1,1'-binaphthalene is a chiral organic compound notable for its unique structure and significant biological activities. This compound, with the molecular formula C20H12I2 and a molecular weight of 506.1 g/mol, has been extensively studied for its applications in asymmetric synthesis and catalysis. Its biological activity primarily stems from its interactions with various biological systems, particularly as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

The structural characteristics of this compound contribute to its reactivity and functionality. The presence of iodine atoms enhances the compound's electrophilic properties, making it an effective participant in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H12I2 |

| Molecular Weight | 506.1 g/mol |

| IUPAC Name | This compound |

| Chiral Centers | Yes |

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on cytochrome P450 enzymes such as CYP1A2 and CYP2C19. These enzymes are essential for the metabolism of many pharmaceuticals, suggesting that this compound could influence drug interactions and pharmacokinetics in therapeutic settings.

Case Study: Cytochrome P450 Inhibition

A study demonstrated that this compound inhibited CYP1A2 activity by approximately 70%, indicating a strong potential for drug-drug interactions when co-administered with CYP substrates. This finding highlights the importance of considering this compound in drug formulation and development.

Chiral Ligand Applications

Beyond its enzymatic interactions, this compound serves as a chiral ligand in asymmetric catalysis. It has been utilized in various reactions such as hydrogenations and Suzuki-Miyaura cross-coupling reactions. The compound's ability to form stable complexes with transition metals enhances its utility in synthesizing enantiopure compounds.

The mechanism by which this compound exerts its biological effects involves both direct enzyme inhibition and participation in catalytic cycles as a ligand. The interaction with cytochrome P450 enzymes alters their normal function, leading to changes in the metabolism of other drugs.

Biochemical Pathways

The compound affects biochemical pathways related to drug metabolism and synthesis processes. For example:

- Suzuki Aryl Coupling : The compound participates in the formation of biaryl compounds through Suzuki coupling reactions.

- Oxidation/Reduction Reactions : It can undergo oxidation and reduction processes that are critical for its role as a catalyst.

Applications in Research

Due to its biological activity and chemical properties, this compound is being explored for various applications:

- Drug Development : Its inhibitory effects on cytochrome P450 enzymes make it a candidate for further investigation in pharmacology.

- Asymmetric Synthesis : Its role as a chiral ligand opens avenues for developing new synthetic pathways in organic chemistry.

- Material Science : The unique structural properties may lead to applications in liquid crystals and photonic devices due to chirality influencing optical properties .

Properties

IUPAC Name |

2-iodo-1-(2-iodonaphthalen-1-yl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12I2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSPPDFSBAVQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456422 | |

| Record name | 1,1'-Binaphthalene, 2,2'-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86688-07-5, 76905-80-1 | |

| Record name | (1S)-2,2′-Diiodo-1,1′-binaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86688-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Binaphthalene, 2,2'-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.